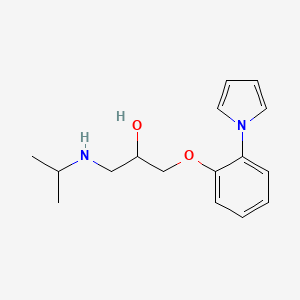
Isamoltan
Overview
Description
Isamoltan, also known as CGP-361A, is a small molecule drug that acts as an antagonist at the beta-adrenergic and serotonin 1B receptors. It has been primarily used in scientific research due to its anxiolytic effects in rodents. The compound has a molecular formula of C16H22N2O2 and a molar mass of 274.364 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isamoltan involves the reaction of 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol. The preparation method typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-pyrrol-1-ylphenol with epichlorohydrin to form an intermediate.
Amination: The intermediate is then reacted with isopropylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch reactors: Used for the initial formation of intermediates.
Continuous flow reactors: Employed for the amination step to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Isamoltan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions are common, where the pyrrole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation products: Corresponding oxides and hydroxyl derivatives.
Reduction products: Modified amines and alcohols.
Substitution products: Various substituted pyrrole derivatives.
Scientific Research Applications
Isamoltan has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of beta-adrenergic and serotonin 1B receptor antagonists.
Biology: Employed in research to understand the role of serotonin receptors in various biological processes.
Medicine: Investigated for its potential anxiolytic effects and its role in modulating neurotransmitter systems.
Industry: Utilized in the development of new therapeutic agents targeting beta-adrenergic and serotonin receptors.
Mechanism of Action
Isamoltan exerts its effects by antagonizing beta-adrenergic and serotonin 1B receptors. The molecular targets include:
Beta-adrenergic receptors: Inhibition of these receptors leads to reduced adrenergic signaling.
Serotonin 1B receptors: Blocking these receptors modulates serotonin levels, contributing to its anxiolytic effects.
The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and modulation of neurotransmitter release.
Comparison with Similar Compounds
Isamoltan is unique due to its dual antagonistic action on both beta-adrenergic and serotonin 1B receptors. Similar compounds include:
Propranolol: A beta-adrenergic receptor antagonist with no significant action on serotonin receptors.
Metoprolol: Another beta-adrenergic receptor antagonist, primarily used for cardiovascular conditions.
Sumatriptan: A serotonin receptor agonist, used for migraine treatment, with no action on beta-adrenergic receptors.
This compound’s uniqueness lies in its combined action on both receptor types, making it a valuable tool in research focused on these pathways.
Properties
IUPAC Name |
1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTVPGKWYHWYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045671 | |
| Record name | Isamoltan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55050-95-8, 116861-00-8 | |
| Record name | 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)phenoxy]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55050-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isamoltanum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055050958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isamoltan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116861008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isamoltan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISAMOLTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TP37O5J17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Isamoltan's role in the context of this research on serotonergic responses?
A1: The research paper investigates the effects of muramyl dipeptide (MDP) on serotonergic responses in different isolated muscle preparations. This compound, alongside L-propranolol, was used as a control substance in the study on rat vas deferens. The researchers found that both this compound and L-propranolol did not affect the enhancement of twitches caused by serotonin (5-HT) nor the potentiation induced by MDP []. This suggests that this compound, in the context of this study, did not interfere with the serotonergic pathways being investigated.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
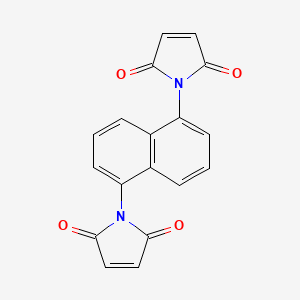
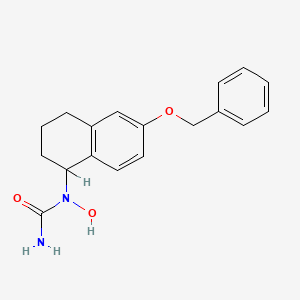
![[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate](/img/structure/B1220558.png)
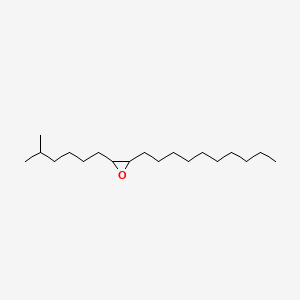
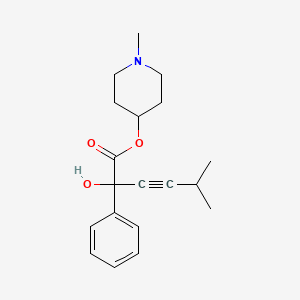
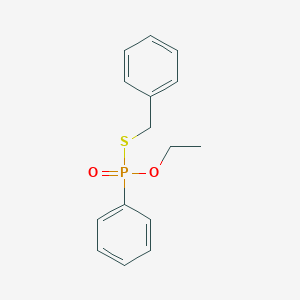
![N-[2-Hydroxy-3-[(2-methyl-1-oxoallyl)oxy]propyl]-N-(4-methylphenyl)glycine](/img/structure/B1220567.png)

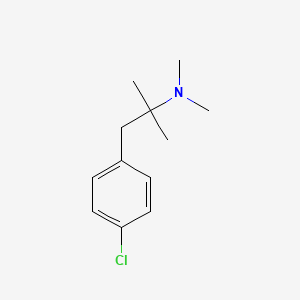
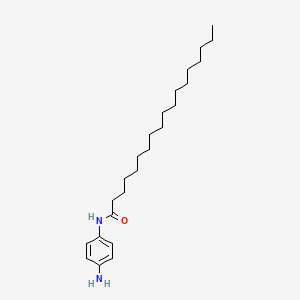
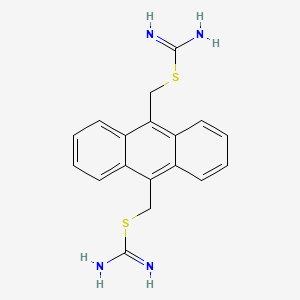
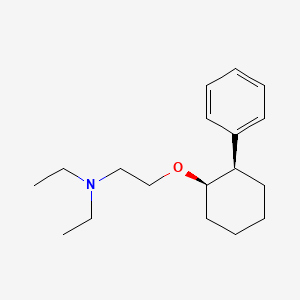
![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)
![1-[2-Deoxy-2-(hydroxymethyl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1220580.png)
